molecular formula C23H23NO4 B2400808 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one CAS No. 477888-18-9

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2400808
CAS No.: 477888-18-9
M. Wt: 377.44
InChI Key: GOVKTUKNHMUNEQ-RMKNXTFCSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a dimethoxybenzyl group, and a phenylpropenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use eugenol as a starting material, which undergoes several stages of reactions to form the desired compound . The key steps include:

    Methylation of Eugenol: Eugenol is methylated using dimethyl sulfate and sodium hydroxide as a catalyst to produce methyleugenol.

    Isomerization: Methyleugenol is isomerized using potassium tertiary butoxide in dimethyl sulfoxide to form methylisoeugenol.

    Oxidation: Methylisoeugenol is oxidized using potassium dichromate in a phase transfer catalyst system to produce 3,4-dimethoxybenzaldehyde.

    Reduction: 3,4-dimethoxybenzaldehyde is reduced using sodium borohydride to form 3,4-dimethoxybenzyl alcohol.

    Halogenation: 3,4-dimethoxybenzyl alcohol is halogenated using thionyl chloride to produce 3,4-dimethoxybenzyl chloride.

    Cyanation: 3,4-dimethoxybenzyl chloride reacts with sodium cyanide to produce 3,4-dimethoxybenzyl cyanide.

    Acylation: The final step involves the acylation of 3,4-dimethoxybenzyl cyanide with resorcinol to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of protective groups and catalysts would be crucial to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-21-12-11-18(15-22(21)28-2)16-24-14-13-20(25)19(23(24)26)10-6-9-17-7-4-3-5-8-17/h3-9,11-15,25H,10,16H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVKTUKNHMUNEQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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